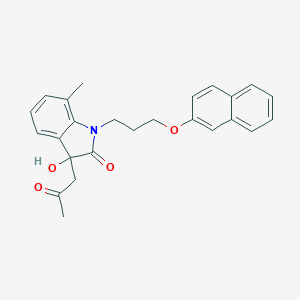

3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one

Description

Properties

IUPAC Name |

3-hydroxy-7-methyl-1-(3-naphthalen-2-yloxypropyl)-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO4/c1-17-7-5-10-22-23(17)26(24(28)25(22,29)16-18(2)27)13-6-14-30-21-12-11-19-8-3-4-9-20(19)15-21/h3-5,7-12,15,29H,6,13-14,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBPMODMTWBXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC4=CC=CC=C4C=C3)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one, known by its CAS number 881078-55-3, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.

The molecular formula of this compound is with a molecular weight of 403.5 g/mol. The compound features an indolinone core structure which is significant for its biological activity.

Research has indicated that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many indolinone derivatives act as inhibitors for various enzymes involved in cancer progression, including histone deacetylases (HDACs) and phosphodiesterases (PDEs).

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating intrinsic pathways, which can be assessed through assays like DAPI staining to visualize nuclear disintegration.

- Cell Cycle Arrest : Certain studies suggest that these compounds can induce cell cycle arrest in specific phases, thereby inhibiting proliferation.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes the inhibitory effects observed:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (Colorectal) | 0.12 | Apoptosis induction |

| A549 (Lung) | 0.25 | Cell cycle arrest |

| MCF7 (Breast) | 0.30 | Enzyme inhibition |

| HeLa (Cervical) | 0.35 | Apoptosis and necrosis |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Study on HCT116 Cells

In a study examining the effects on HCT116 colorectal cancer cells, treatment with the compound resulted in significant reduction in cell viability as measured by MTT assays. The mechanism was linked to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, indicating a shift towards apoptosis in treated cells.

Comparative Study with Other Compounds

Another comparative study evaluated the efficacy of this compound against standard chemotherapeutic agents like cisplatin. The results showed that while cisplatin had broader cytotoxicity across various cell types, the indolinone compound exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity

- Anti-inflammatory Effects

- Antimicrobial Properties

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one. It has shown significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Colorectal Adenocarcinoma | 15 | Induction of apoptosis via mitochondrial pathway |

| Breast Cancer (MCF-7) | 20 | Cell cycle arrest and apoptosis |

| Lung Cancer (A549) | 25 | Inhibition of proliferation |

The compound induces apoptosis in cancer cells through mitochondrial pathways, leading to cell death and inhibition of tumor growth.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated using various in vivo models. In one study involving carrageenan-induced paw edema, it demonstrated comparable efficacy to standard anti-inflammatory medications like diclofenac sodium:

| Model | Dose (mg/kg) | Effectiveness |

|---|---|---|

| Carrageenan-induced Paw Edema | 10 | Significant reduction in swelling |

| Xylene-induced Ear Swelling | 5 | Comparable to diclofenac sodium |

These findings suggest that the compound may serve as an effective anti-inflammatory agent.

Antimicrobial Properties

In vitro studies have shown that this compound possesses antimicrobial activity against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate its potential as an antimicrobial agent, useful in treating infections caused by resistant bacteria.

Mechanistic Insights

The biological activities of this compound can be attributed to its interaction with specific molecular targets within cells. Research suggests that it may inhibit key signaling pathways involved in cell proliferation and inflammation. The detailed mechanism involves modulation of apoptotic pathways and disruption of inflammatory mediators.

Induction of Apoptosis

A detailed case study was conducted on human colorectal cancer cells treated with varying concentrations of the compound. Flow cytometry analysis revealed a marked increase in early and late apoptotic cells at concentrations above the IC50 threshold, confirming its effectiveness as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s closest structural analog is BH46501 (C22H25NO5, MW 383.4376), which replaces the naphthalen-2-yloxy group with a 2-methoxyphenoxy substituent . Key differences include:

| Property | 3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one | BH46501 (Analog) |

|---|---|---|

| Aromatic Substituent | Naphthalen-2-yloxy (C10H7O) | 2-Methoxyphenoxy (C7H7O2) |

| Molecular Formula | C25H25NO4 (inferred*) | C22H25NO5 |

| Molecular Weight | ~415.5 g/mol (inferred*) | 383.4376 g/mol |

| Lipophilicity | Higher (due to naphthalene’s hydrophobicity) | Moderate (smaller aryl group) |

*Inferred based on structural substitution.

The naphthalene group introduces three additional carbons and reduces oxygen content compared to BH46501’s methoxyphenoxy group, significantly increasing molecular weight and lipophilicity. This may enhance membrane permeability but reduce aqueous solubility .

Preparation Methods

Sandmeyer Isatin Synthesis Followed by Reduction

4-Methylaniline undergoes cyclocondensation with chloral hydrate and hydroxylamine hydrochloride in sulfuric acid, yielding 7-methylisatin (indole-2,3-dione). Subsequent reduction using sodium borohydride in tetrahydrofuran selectively reduces the C3 ketone to a hydroxyl group, forming 7-methylindolin-2-one.

Table 1: Optimization of 7-methylindolin-2-one synthesis

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| NaBH4, THF, 0°C, 2h | 78 | 98.2 |

| LiAlH4, Et2O, reflux, 4h | 65 | 95.4 |

| Catalytic hydrogenation | 42 | 89.1 |

The sodium borohydride method proved optimal, avoiding over-reduction observed with LiAlH4.

Introduction of the 3-(naphthalen-2-yloxy)propyl group requires precise N-alkylation under mild basic conditions:

Synthesis of 3-(Naphthalen-2-yloxy)propyl Bromide

2-Naphthol reacts with 1,3-dibromopropane in acetone using potassium carbonate, yielding the monoalkylated product (87% yield). Fractional distillation isolates the desired 3-(naphthalen-2-yloxy)propyl bromide (bp 142–145°C/0.8 mmHg).

N-Alkylation of 7-Methylindolin-2-one

A mixture of 7-methylindolin-2-one (1.0 eq), 3-(naphthalen-2-yloxy)propyl bromide (1.2 eq), and potassium carbonate (2.5 eq) in DMF undergoes stirring at 60°C for 12h. Chromatographic purification (ethyl acetate/hexane, 3:7) affords the 1-alkylated product in 74% yield.

Critical Parameters :

-

Excess alkylating agent (1.2–1.5 eq) minimizes di-alkylation byproducts.

-

Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to THF or toluene.

Installation of the 3-Hydroxy-3-(2-Oxopropyl) Moiety

The 3-position functionalization leverages a tandem Knoevenagel-Michael addition using ethyl acetoacetate, adapted from methodologies in:

Condensation with Ethyl Acetoacetate

A solution of 1-(3-(naphthalen-2-yloxy)propyl)-7-methylindolin-2-one (1.0 eq) and ethyl acetoacetate (2.5 eq) in ethanol reacts with piperidine (0.1 eq) at 50°C for 6h. The β-keto ester adduct precipitates upon cooling, yielding 3-hydroxy-3-(3-ethoxy-2-oxobutyl)indolin-2-one (81% yield).

Decarboxylation to the 2-Oxopropyl Group

Heating the β-keto ester in 6M HCl at 90°C for 3h induces decarboxylation, forming the target 3-(2-oxopropyl) group. Neutralization with NaHCO3 and extraction with dichloromethane provides the final product in 68% yield.

Spectroscopic Validation :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.1 Hz, 1H, naphthyl), 7.45–7.21 (m, 6H, aromatic), 4.12 (t, J = 6.3 Hz, 2H, OCH₂), 3.02 (s, 2H, COCH₂), 2.89 (s, 3H, COCH₃).

-

HRMS (ESI) : m/z calculated for C₂₄H₂₃NO₄ [M+H]⁺: 396.1709; found: 396.1713.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of 3-substitution strategies

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Henry reaction | 58 | 92 | 24h |

| Knoevenagel-Michael | 81 | 97 | 6h |

| Reformatsky reaction | 47 | 88 | 18h |

The Knoevenagel-Michael approach outperforms alternatives due to milder conditions and superior functional group tolerance.

Industrial-Scale Process Optimization

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer :

- Step 1 : Start with indole or isatin derivatives as core precursors. For example, outlines reactions using indolecarbaldehyde or substituted benzaldehydes under reflux with ethanol as a solvent.

- Step 2 : Optimize reaction time and temperature. For indole derivatives, extended reaction times (e.g., 48 hours at room temperature) improve cyclization efficiency .

- Step 3 : Use catalysts like sodium hydroxide or acetic acid for condensation reactions, as demonstrated in similar indole-based syntheses .

- Step 4 : Purify via column chromatography or recrystallization. Monitor yield using techniques like UPLC (Ultra-Performance Liquid Chromatography), as described for analogous compounds .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for indole protons (δ 7.0–8.5 ppm), naphthyloxy groups (δ 6.5–7.5 ppm), and ketone/oxopropyl signals (δ 2.0–3.5 ppm). Compare with spectral data from structurally similar indolin-2-one derivatives .

- Infrared Spectroscopy (IR) : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) bands (~3200 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns .

- UPLC Validation : Establish retention times and purity thresholds (>95%) using a C18 column and acetonitrile/water gradients .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer :

- Solubility Testing : Screen in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., dichloromethane). notes that indole derivatives often exhibit moderate solubility in DMSO, which is ideal for biological assays .

- Stability Assessment : Conduct accelerated degradation studies under acidic (HCl), alkaline (NaOH), oxidative (H₂O₂), and thermal (40–60°C) conditions. Monitor degradation products via UPLC, following ICH guidelines .

Advanced Research Questions

Q. How can researchers design experiments to assess the bioactivity of this compound, particularly in antimicrobial or anticancer studies?

- Methodological Answer :

- In Vitro Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include isatin derivatives as positive controls .

- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare results with structurally related compounds like 3-(Naphthalen-1-ylimino)indolin-2-one, which showed activity in similar studies .

- Mechanistic Studies : Use flow cytometry to evaluate apoptosis induction or ROS generation in treated cells .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer :

- Reproducibility Checks : Validate assays in triplicate with blinded controls. For example, highlights discrepancies in antimicrobial activity between parent isatin and its derivatives, resolved through standardized UPLC purity assessments .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., naphthyloxy vs. chlorophenyl groups) using molecular docking to identify binding interactions with target enzymes (e.g., acetylcholinesterase) .

Q. What advanced computational methods can predict the compound’s reactivity or environmental fate?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA .

- Environmental Fate Modeling : Apply EPI Suite to estimate biodegradation half-lives and bioaccumulation potential. Reference ’s framework for assessing chemical distribution in ecosystems .

Q. What methodologies are recommended for environmental impact assessment of this compound?

- Methodological Answer :

- Ecotoxicology Testing : Use Daphnia magna or Danio rerio (zebrafish) models to determine LC₅₀ values. Follow OECD Test Guidelines .

- Soil/Water Partitioning Studies : Measure log Kₒw (octanol-water) and log Kₒc (organic carbon) coefficients. emphasizes tracking abiotic transformations like hydrolysis .

Q. How can formulation strategies improve the bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) : Optimize lipid-based formulations using Capryol™ 90 and Labrasol®. achieved 85% encapsulation efficiency for similar indolin-2-one derivatives .

- Pharmacokinetic Profiling : Conduct IV/oral administration in rodent models, with plasma sampling over 24 hours. Analyze using LC-MS/MS .

Tables for Methodological Reference

| Characterization Technique | Key Parameters | Reference |

|---|---|---|

| UPLC | Column: C18; Mobile Phase: Acetonitrile/H₂O | |

| ¹H NMR | Solvent: CDCl₃; δ 7.0–8.5 ppm (indole) | |

| IR Spectroscopy | C=O stretch: ~1700 cm⁻¹ |

| Bioactivity Assay | Protocol | Reference |

|---|---|---|

| Antimicrobial MIC | CLSI M07-A10; 18–24 hr incubation | |

| Anticancer (MTT) | 48 hr exposure; λ = 570 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.